3-Benzylpyrrolidine hydrochloride
Overview
Description
3-Benzylpyrrolidine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrolidine ring substituted with a benzyl group at the third position, and it is typically used in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
The synthesis of 3-Benzylpyrrolidine hydrochloride can be achieved through several routes. One common method involves the cyclization of N-benzyl-3-chloropropylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods often involve the use of more scalable and cost-effective processes. For instance, the reaction of benzylamine with 3-chloropropylamine in the presence of a suitable catalyst can yield 3-Benzylpyrrolidine, which is subsequently converted to its hydrochloride salt.
Chemical Reactions Analysis
3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in the formation of amines.
Scientific Research Applications
3-Benzylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating its biological activity. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its effectiveness in modulating biological pathways.
Comparison with Similar Compounds
3-Benzylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the benzyl group, used as a building block in organic synthesis.
N-Benzylpyrrolidine: Similar to 3-Benzylpyrrolidine but with the benzyl group attached to the nitrogen atom instead of the third position.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that provide different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-benzylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPRQHABSPJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936225-49-9 | |
Record name | 3-benzylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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